molecular formula C7H14N2O2 B1355193 Methyl 2-(piperazin-1-yl)acetate CAS No. 82516-17-4

Methyl 2-(piperazin-1-yl)acetate

Cat. No. B1355193
CAS RN: 82516-17-4
M. Wt: 158.2 g/mol
InChI Key: UHHVABRWHRKEPJ-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)acetate is an organic compound . It is a white solid that is soluble in water and ethanol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of certain antidepressants .


Synthesis Analysis

The synthesis of Methyl 2-(piperazin-1-yl)acetate involves the reaction of certain compounds in the presence of potassium carbonate . The methoxy group of the ester is then substituted by various amines such as guanidine, thiourea, urea, and hydrazide .


Molecular Structure Analysis

The molecular formula of Methyl 2-(piperazin-1-yl)acetate is C7H14N2O2 . Its InChI key is UHHVABRWHRKEPJ-UHFFFAOYSA-N . The compound has a molecular weight of 158.20 g/mol .


Physical And Chemical Properties Analysis

Methyl 2-(piperazin-1-yl)acetate has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 158.105527694 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of compounds including 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized, showing potential in antidepressant and antianxiety activities. These were evaluated through Porsolt’s behavioral despair test and the plus maze method on albino mice (Kumar et al., 2017).

CO2 Absorption Enhancement

Research on the development of new solvents for CO2 mitigation includes the use of 2-methyl piperazine with various blends. This work involved measuring and modeling CO2 solubility in aqueous solvent blends of 2-methyl piperazine (Balchandani et al., 2022).

Inhibitor for ACAT-1

2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Novel Annelated 2-Oxopiperazines Synthesis

The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides led to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).

Luminescent Properties and Photo-Induced Electron Transfer

Research on piperazine substituted naphthalimide model compounds demonstrated the fluorescence quantum yields and the potential for photo-induced electron transfer (PET) processes (Gan et al., 2003).

Safety And Hazards

Methyl 2-(piperazin-1-yl)acetate is classified as a dangerous substance . It has a hazard statement of H301 . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

methyl 2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVABRWHRKEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperazin-1-yl)acetate

CAS RN

82516-17-4
Record name 1-Piperazineacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82516-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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